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molecular formula C13H15ClN2 B8477497 4-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine

4-Chloro-2-cyclohexyl-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8477497
M. Wt: 234.72 g/mol
InChI Key: LVYYPBMNEBIIJB-UHFFFAOYSA-N
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Patent
US09073922B2

Procedure details

A solution of Example 98A (870 mg, 2.60 mmol) in 20 mL toluene was treated with potassium tert-butoxide (729 mg, 6.50 mmol) and 18-crown-6 (68.7 mg, 0.260 mmol) and the mixture was heated at 65° C. for 6 hours and at 85° C. overnight. The cooled mixture was partitioned between ethyl acetate and water. The layers were separated and the aqueous layer was extracted with ethyl acetate (twice). The combined organic extracts were rinsed with water (once) and brine (twice), dried over magnesium sulfate, filtered, and concentrated. The residue was suspended in diethyl ether and the solids were collected and rinsed with diethyl ether to afford the title compound. MS (DCI) m/e 235/237 (M+H)+.
Name
solution
Quantity
870 mg
Type
reactant
Reaction Step One
Quantity
729 mg
Type
reactant
Reaction Step One
Quantity
68.7 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH:8]C(=O)OC(C)(C)C)[C:3]=1[C:16]#[C:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]1.CC(C)([O-])C.[K+].C1OCCOCCOCCOCCOCCOC1>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[NH:8][C:17]([CH:18]3[CH2:23][CH2:22][CH2:21][CH2:20][CH2:19]3)=[CH:16][C:3]=12 |f:1.2|

Inputs

Step One
Name
solution
Quantity
870 mg
Type
reactant
Smiles
ClC1=C(C(=NC=C1)NC(OC(C)(C)C)=O)C#CC1CCCCC1
Name
Quantity
729 mg
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
68.7 mg
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled mixture was partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with ethyl acetate (twice)
WASH
Type
WASH
Details
The combined organic extracts were rinsed with water (once) and brine (twice),
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the solids were collected
WASH
Type
WASH
Details
rinsed with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC=C1)NC(=C2)C2CCCCC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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